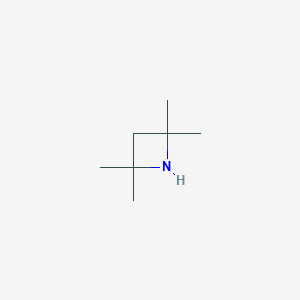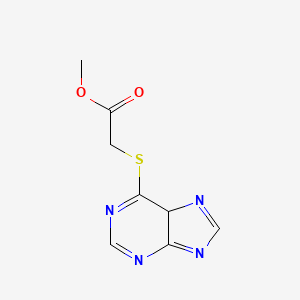
2,2,4,4-Tetramethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4-Tetrametilazetidina es un heterociclo de cuatro miembros que contiene nitrógeno. Este compuesto se caracteriza por su estructura única, que incluye cuatro grupos metilo unidos al anillo de azetidina. La presencia de estos grupos metilo influye significativamente en las propiedades químicas y la reactividad del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2,2,4,4-Tetrametilazetidina se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de 2,2,5,5-tetrametil-3-pirrolidona. El proceso incluye múltiples pasos, comenzando con la formación de intermediarios como 1-benzoil-2,2,5,5-tetrametil-3-pirrolidona, seguido de la formación de 1-benzoil-2,2,5,5-tetrametil-3,4-pirrolidindiona, y finalmente conduciendo al compuesto azetidina deseado .
Métodos de producción industrial: En entornos industriales, la producción de 2,2,4,4-Tetrametilazetidina a menudo implica el uso de catalizadores para mejorar la eficiencia de la reacción y el rendimiento. El proceso generalmente incluye el uso de metales económicos como níquel, zinc, cobalto, cobre y cromo, así como metales nobles como rutenio, paladio, rodio y platino . Estos catalizadores facilitan la conversión de materiales de partida en el compuesto objetivo con alta selectividad y reacciones secundarias mínimas.
Análisis De Reacciones Químicas
Tipos de reacciones: 2,2,4,4-Tetrametilazetidina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes formas reducidas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Se utilizan reactivos como halógenos y agentes alquilantes para las reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas o alcoholes .
Aplicaciones Científicas De Investigación
2,2,4,4-Tetrametilazetidina tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como precursor para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico y su papel en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de polímeros y como monómero en reacciones de polimerización.
Mecanismo De Acción
El mecanismo de acción de 2,2,4,4-Tetrametilazetidina implica su interacción con varios objetivos moleculares. La tensión del anillo del compuesto y su estructura única le permiten participar en una gama de reacciones químicas, que pueden influir en las vías biológicas y las interacciones moleculares. Las vías y los objetivos específicos dependen del contexto de su uso, ya sea en la síntesis química o en los sistemas biológicos .
Compuestos similares:
2,2,4,4-Tetrametilpentano: Un compuesto estructuralmente similar con diferentes propiedades químicas y aplicaciones.
2,2,4,4-Tetrametilciclobutano: Otro compuesto relacionado con reactividad y usos distintos.
Singularidad: 2,2,4,4-Tetrametilazetidina destaca por su estructura de anillo de cuatro miembros y la presencia de cuatro grupos metilo, que confieren una reactividad y estabilidad únicas en comparación con otras azetidinas y compuestos relacionados. Su capacidad para sufrir una variedad de reacciones químicas lo convierte en un compuesto valioso tanto en la investigación como en las aplicaciones industriales .
Comparación Con Compuestos Similares
2,2,4,4-Tetramethylpentane: A structurally similar compound with different chemical properties and applications.
2,2,4,4-Tetramethylcyclobutane: Another related compound with distinct reactivity and uses.
Uniqueness: 2,2,4,4-Tetramethylazetidine stands out due to its four-membered ring structure and the presence of four methyl groups, which confer unique reactivity and stability compared to other azetidines and related compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2,2,4,4-tetramethylazetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7(3,4)8-6/h8H,5H2,1-4H3 |
Clave InChI |
LQUFHIPRZXGNBM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(N1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![Methyl 4,5-dimethoxy-2-(2-{[4-(4-methylphenyl)phthalazin-1-YL]sulfanyl}acetamido)benzoate](/img/structure/B12271693.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![3-Azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B12271710.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone](/img/structure/B12271720.png)
![6-(Methylsulfanyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12271724.png)
![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)
![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyridazine](/img/structure/B12271743.png)


